Reverse T3

Description

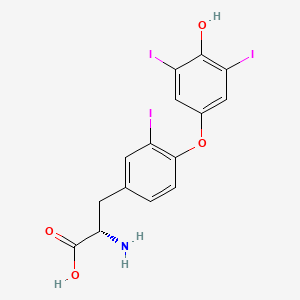

A metabolite of THYROXINE, formed by the peripheral enzymatic monodeiodination of T4 at the 5 position of the inner ring of the iodothyronine nucleus.

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCBWYNLGPIQRK-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12I3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046908 | |

| Record name | 3,3',5'-Triiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5817-39-0 | |

| Record name | 3′,5′,3-Triiodothyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5817-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triiodothyronine, reverse | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',5'-Triiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5'-Triiodo-L-thyronine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REVERSE TRIIODOTHYRONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NZ4Y08T96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Peripheral Conversion of Thyroxine to Reverse T3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peripheral metabolism of thyroxine (T4) is a critical determinant of thyroid hormone signaling. While the conversion of T4 to the biologically active triiodothyronine (T3) is well-understood, the formation of reverse T3 (rT3), a largely inactive metabolite, plays a crucial role in modulating thyroid hormone homeostasis. This technical guide provides an in-depth exploration of the synthesis of rT3 from T4 in peripheral tissues, focusing on the enzymatic control, regulatory signaling pathways, and key experimental methodologies. A comprehensive understanding of this process is essential for researchers and professionals in endocrinology and drug development, as dysregulation of rT3 production is implicated in various physiological and pathological states.

The Enzymatic Core of this compound Synthesis

The conversion of thyroxine (T4) to this compound (rT3) is an enzymatic process of deiodination, specifically the removal of an iodine atom from the inner ring of the T4 molecule. This reaction is catalyzed by a family of selenoenzymes known as iodothyronine deiodinases.[1][2] There are three main types of deiodinases: Type 1 (D1), Type 2 (D2), and Type 3 (D3).[1] While D1 and D2 are primarily involved in the activating pathway of T4 to T3 conversion, D3 is the principal enzyme responsible for the inactivating pathway that produces rT3 from T4.[2][3] D1 also possesses the capability to convert T4 to rT3.[4]

The Role of Deiodinase Enzymes

-

Type 1 Deiodinase (D1): Primarily located in the liver, kidneys, and thyroid gland, D1 can catalyze both outer and inner ring deiodination.[1][5] This means it can produce both T3 and rT3 from T4.[4] However, its affinity for rT3 is high, suggesting a significant role in clearing rT3 from circulation.[4]

-

Type 2 Deiodinase (D2): Found predominantly in the brain, pituitary gland, brown adipose tissue, and skeletal muscle, D2 is an outer ring deiodinase and is the main enzyme for the local production of T3 from T4.[1][5] It does not contribute to the direct synthesis of rT3 from T4.

-

Type 3 Deiodinase (D3): As the primary physiological inactivator of thyroid hormones, D3 is highly expressed in the placenta, fetal tissues, brain, and skin.[5][6] Its main function is to catalyze the inner ring deiodination of T4 to produce rT3, and also to inactivate T3 to T2.[3][6]

The balance between the activities of these deiodinases is a critical factor in determining the local and systemic availability of active thyroid hormone.[4]

Quantitative Data on Deiodinase Activity

The following tables summarize the kinetic properties of the deiodinase enzymes and their relative expression in various human peripheral tissues.

Table 1: Kinetic Parameters of Human Deiodinases for T4 and rT3

| Enzyme | Substrate | Km | Vmax |

| D1 | T4 | ~1-2 µM[4] | 9-13 µM·min/pmol·mg protein (Vmax/Km ratio for T4 to rT3)[4] |

| rT3 | High Affinity | - | |

| D2 | T4 | ~1-2 nM[4] | - |

| D3 | T4 | ~40 nM[4] | - |

| T3 | Lower Km than T4 | Similar to T4[6] |

Note: Vmax values can vary significantly depending on the tissue and experimental conditions. The provided Vmax/Km ratio for D1 reflects its catalytic efficiency.

Table 2: Relative mRNA Expression of Deiodinases in Human Peripheral Tissues

| Tissue | DIO1 Expression | DIO2 Expression | DIO3 Expression |

| Liver | High[5] | Low | Low |

| Kidney | High[5] | Low | Low |

| Thyroid | High[5] | High[5] | Low |

| Skeletal Muscle | Low | High[5] | Low |

| Heart | Low | High[5] | Low |

| Brain | Low | High[5] | High[5] |

| Placenta | High | High[5] | Very High[5] |

| Skin | Low | High | High[5] |

| Adipose Tissue | Present[1] | Present[1] | Present[1] |

Note: This table represents a qualitative summary of relative expression levels. Actual quantitative levels can vary between individuals and under different physiological conditions.

Regulation of this compound Synthesis

The synthesis of rT3 is a tightly regulated process influenced by a variety of physiological and pathological factors. These factors primarily exert their effects by modulating the expression and activity of the deiodinase enzymes, particularly D3.

Physiological and Pathological Regulation

Several conditions can lead to an increase in the conversion of T4 to rT3, often as an adaptive response to conserve energy during times of stress or illness. These include:

-

Stress: Chronic stress and elevated cortisol levels can shift T4 metabolism towards rT3 production.

-

Illness and Inflammation: Acute and chronic illnesses, as well as systemic inflammation, upregulate D3 activity.

-

Caloric Restriction: Fasting or severe dieting increases rT3 levels as a mechanism to slow down metabolism.

-

Nutrient Deficiencies: Deficiencies in selenium and zinc, essential cofactors for deiodinase enzymes, can impair T3 production and favor rT3 formation.

-

Medications: Certain drugs, such as glucocorticoids, amiodarone, and beta-blockers, can increase rT3 levels.

Signaling Pathways Regulating Deiodinase 3 (DIO3) Expression

The expression of the DIO3 gene is controlled by several key signaling pathways, providing a molecular basis for the regulation of rT3 synthesis.

TGF-β is a potent inducer of DIO3 transcription. The binding of TGF-β to its receptor initiates a signaling cascade involving the phosphorylation of Smad proteins. These activated Smads then translocate to the nucleus and, in conjunction with other cofactors, stimulate the expression of the DIO3 gene. This pathway is also modulated by the MAPK signaling cascade.

Caption: TGF-β signaling pathway leading to DIO3 gene expression.

The Wnt signaling pathway also plays a significant role in regulating DIO3 expression, particularly in the context of development and cancer. Activation of the Wnt pathway leads to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors, which then binds to the promoter of the DIO3 gene and activates its transcription.

Caption: Wnt/β-catenin signaling pathway inducing DIO3 transcription.

In certain contexts, such as in basal cell carcinoma, the Sonic Hedgehog (Shh) signaling pathway is a direct regulator of DIO3 expression.[7] The binding of Shh to its receptor Patched relieves the inhibition of Smoothened, leading to the activation of the Gli family of transcription factors. Activated Gli2 translocates to the nucleus and induces the transcription of target genes, including DIO3.[7][8] The resulting increase in D3 activity and subsequent reduction in local T3 levels can promote tumorigenesis by attenuating T3-mediated growth arrest.[7]

Caption: Sonic Hedgehog/Gli2 signaling pathway upregulating DIO3.

Experimental Protocols

Accurate measurement of deiodinase activity and rT3 levels is fundamental to research in this field. The following section provides detailed methodologies for key experiments.

Deiodinase Activity Assay (Non-Radioactive Method)

This protocol is based on the Sandell-Kolthoff reaction, which measures the iodide released from the deiodination of a substrate.

Workflow for Deiodinase Activity Assay

Caption: Workflow for the non-radioactive deiodinase activity assay.

Materials:

-

Tissue sample (e.g., liver, kidney)

-

Homogenization buffer (e.g., 100 mM potassium phosphate (B84403) buffer with 1 mM EDTA, pH 6.8)

-

Dithiothreitol (DTT)

-

Substrate (e.g., rT3 for D1 activity)

-

6-n-propyl-2-thiouracil (PTU) for D1 inhibition (background control)

-

Ammonium (B1175870) persulfate

-

Cerium(IV) sulfate (B86663) solution

-

Arsenious acid solution

-

Microplate reader

Procedure:

-

Tissue Homogenization: Homogenize the tissue sample in ice-cold homogenization buffer and centrifuge to obtain the microsomal fraction.

-

Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).

-

Reaction Setup: In a microplate, prepare reaction mixtures containing phosphate buffer, DTT, and the substrate (rT3). For background controls, add PTU to inhibit D1 activity.

-

Enzyme Reaction: Initiate the reaction by adding a fixed amount of protein from the tissue homogenate to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., ice-cold methanol).

-

Sandell-Kolthoff Reaction: Add ammonium persulfate to digest the samples, followed by the addition of cerium(IV) sulfate and arsenious acid solutions.

-

Measurement: Measure the change in absorbance at 405-420 nm over a specific time. The rate of color change is proportional to the amount of iodide released.

-

Calculation: Calculate the deiodinase activity based on a standard curve of known iodide concentrations.

Quantification of this compound by Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying rT3 levels in serum or plasma.

Procedure:

-

Standard Curve Preparation: Prepare a series of standards with known concentrations of rT3.

-

Sample and Standard Incubation: In assay tubes, add a fixed volume of patient serum, controls, or standards.

-

Tracer Addition: Add a known amount of radio-labeled rT3 (e.g., 125I-rT3) to each tube.

-

Antibody Addition: Add a specific anti-rT3 antibody to each tube.

-

Incubation: Incubate the tubes to allow for competitive binding between the labeled and unlabeled rT3 for the antibody.

-

Separation of Bound and Free rT3: Precipitate the antibody-bound rT3 using a separation reagent (e.g., polyethylene (B3416737) glycol).

-

Centrifugation: Centrifuge the tubes to pellet the antibody-bound fraction.

-

Measurement: Decant the supernatant (containing free rT3) and measure the radioactivity of the pellet (bound rT3) using a gamma counter.

-

Calculation: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the rT3 standards. Determine the rT3 concentration in the patient samples by interpolating their bound tracer percentage on the standard curve.[9][10]

In Vitro Transcription Assay for DIO3 Gene Regulation

This assay is used to study the direct effects of transcription factors on the rate of DIO3 gene transcription.

Procedure:

-

Template Preparation: Prepare a DNA template containing the DIO3 promoter region upstream of a reporter gene (e.g., luciferase) or a G-less cassette.

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells that have been treated with the signaling molecule of interest (e.g., TGF-β).

-

Transcription Reaction: Set up the in vitro transcription reaction by combining the DNA template, nuclear extract, ribonucleotides (including a labeled one, e.g., [α-32P]UTP), and a reaction buffer.

-

Incubation: Incubate the reaction at 30°C to allow for transcription to occur.

-

RNA Purification: Purify the newly synthesized RNA from the reaction mixture.

-

Gel Electrophoresis: Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

-

Visualization: Visualize the radiolabeled transcripts by autoradiography.

-

Analysis: Quantify the intensity of the transcript bands to determine the rate of transcription under different conditions.

Conclusion and Future Directions

The synthesis of this compound from thyroxine in peripheral tissues is a dynamically regulated process with profound implications for thyroid hormone signaling. The deiodinase enzymes, particularly D3, are at the heart of this control, and their expression is fine-tuned by a complex network of signaling pathways. For researchers and drug development professionals, a detailed understanding of these mechanisms is paramount for identifying novel therapeutic targets for conditions associated with altered thyroid hormone metabolism.

Future research should focus on further elucidating the tissue-specific regulatory mechanisms of deiodinase expression and activity. The development of specific inhibitors for D3 could offer therapeutic potential in conditions characterized by excessive rT3 production. Furthermore, a deeper understanding of the interplay between different signaling pathways in controlling rT3 synthesis will be crucial for developing more targeted and effective interventions.

References

- 1. jscimedcentral.com [jscimedcentral.com]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Physiological Functions and Polymorphisms of Type II Deiodinase [e-enm.org]

- 6. Characteristics of type III iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Sonic Hedgehog-Induced Type 3 Deiodinase Facilitates Tumorigenesis of Basal Cell Carcinoma by Reducing Gli2 Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonic hedgehog signaling regulates Gli2 transcriptional activity by suppressing its processing and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A radioimmunoassay for measurement of 3,3',5'-triiodothyronine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diasource-diagnostics.com [diasource-diagnostics.com]

The Orchestration of Thyroid Hormone Inactivation: A Technical Guide to the Role of Deiodinase Enzymes in Reverse T3 Metabolism

For Immediate Release

This technical guide provides an in-depth exploration of the critical role of iodothyronine deiodinases in the metabolism of reverse triiodothyronine (rT3). Intended for researchers, scientists, and professionals in drug development, this document details the enzymatic processes, regulatory pathways, and experimental methodologies central to understanding the peripheral control of thyroid hormone activity.

Executive Summary

Thyroid hormone (TH) signaling is a tightly regulated process essential for development, growth, and metabolism.[1] The bioavailability of the active hormone, triiodothyronine (T3), is controlled at the cellular level by a family of selenocysteine-containing enzymes known as deiodinases.[2][3] These enzymes, designated as Type 1 (D1), Type 2 (D2), and Type 3 (D3), catalyze the activation and inactivation of thyroid hormones through the removal of specific iodine atoms.[1][4][5] Reverse T3, a biologically inactive isomer of T3, is a key product of this metabolic pathway, and its formation and clearance are exclusively mediated by deiodinases.[6][7] This guide elucidates the functions of D1, D2, and D3 in rT3 metabolism, the kinetic properties of these enzymes, the signaling pathways that regulate their expression, and the experimental protocols used for their characterization.

Introduction to Deiodinases and this compound

The thyroid gland primarily secretes thyroxine (T4), which is considered a prohormone.[1][8] Its conversion to the biologically active T3 is a critical step in thyroid hormone action. This activation is catalyzed by D1 and D2 through the removal of an outer ring iodine.[1][4][5] Conversely, the inactivation of thyroid hormones is mediated by D3, which removes an inner ring iodine from T4 to produce rT3, and from T3 to produce 3,3'-diiodothyronine (B1196669) (T2).[2][9][10] D1 also plays a crucial role in clearing rT3 from circulation by converting it to T2.[6] Therefore, the balance of deiodinase activities is a primary determinant of intracellular and circulating levels of active and inactive thyroid hormones.

This compound is generally considered biologically inert, and its production is a mechanism to reduce thyroid hormone activity in specific physiological and pathological states, such as critical illness, starvation, and fetal development.[11][12] Elevated rT3 levels are often observed in these conditions, primarily due to decreased clearance by D1 and increased production by D3.[12]

The Deiodinase Family and Their Roles in rT3 Metabolism

The three types of deiodinases have distinct tissue distributions, subcellular locations, and enzymatic properties that dictate their specific roles in rT3 metabolism.

Type 1 Deiodinase (D1)

D1 is primarily expressed in the liver, kidneys, and thyroid.[13] It is a versatile enzyme that can catalyze both outer and inner ring deiodination.[14] A key function of D1 is the clearance of rT3 from the circulation by converting it to T2.[6] In humans, D1 exhibits a much higher substrate preference for rT3 than for T4, underscoring its primary role in rT3 catabolism.[6] Conditions that downregulate D1 activity, such as selenium deficiency and non-thyroidal illness, can lead to a significant increase in circulating rT3 levels.[6]

Type 2 Deiodinase (D2)

D2 is predominantly an outer ring deiodinase, responsible for the localized conversion of T4 to T3 in tissues such as the brain, pituitary, and brown adipose tissue.[1][5] While D2 has a slight preference for T4 over rT3 as a substrate, its primary role is T3 production rather than rT3 metabolism.[13] D2 activity is crucial for maintaining intracellular T3 homeostasis in specific tissues, independent of circulating T3 levels.

Type 3 Deiodinase (D3)

D3 is the principal physiological inactivator of thyroid hormones.[2][9][15] It exclusively catalyzes inner ring deiodination, converting T4 to rT3 and T3 to T2.[9][15][16] D3 is highly expressed in the placenta, developing brain, and fetal tissues, where it protects the developing fetus from excessive maternal thyroid hormone exposure.[9][17] In adults, D3 expression is generally low but can be induced under certain pathological conditions, leading to increased rT3 production and a state of localized or systemic hypothyroidism.[11]

Quantitative Data: Enzymatic Kinetics of Deiodinases

The substrate specificity and reaction velocity of the deiodinase enzymes are critical for understanding their physiological roles. The following tables summarize the apparent Michaelis-Menten constants (Km) and maximum velocities (Vmax) for human deiodinases with respect to their primary substrates.

| Enzyme | Substrate | Apparent Km | Apparent Vmax | Tissue/System | Reference |

| D1 | rT3 | 0.37 µM | 80 pmol/mg protein/min | Human Thyroid | [18] |

| T4 | 5.7 µM | - | Human Thyroid Microsomes | [19] | |

| T3 | 10.9 µM | 19 pmol/mg protein/min | Human Thyroid | [18] | |

| D2 | T4 | 1-2 nM | - | - | [14] |

| D3 | T3 | ~40 nM | - | - | [14] |

| T4 | - | - | - | ||

| Note: Kinetic parameters can vary depending on the experimental system, tissue source, and assay conditions. The data presented here are representative values from the literature. |

Signaling Pathways Regulating Deiodinase Expression

The expression and activity of deiodinases are dynamically regulated by complex signaling networks, allowing for precise spatio-temporal control of thyroid hormone signaling.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway, crucial during embryonic development, has been shown to regulate deiodinase expression. In the context of liver injury, Hh signaling in stromal cells leads to an increase in D3 expression and a decrease in D1 expression in surrounding hepatocytes, promoting a state of intrahepatic hypothyroidism.[6] In keratinocytes, Sonic hedgehog (Shh) directly induces D3 expression through the Gli2 transcription factor, which reduces intracellular T3 and promotes proliferation.[20]

FoxO3 Signaling Pathway

The Forkhead box O3 (FoxO3) transcription factor is a key regulator of myogenesis and muscle regeneration.[16] FoxO3 induces the expression of D2, leading to increased intracellular T3 production, which is essential for the transcription of myogenic differentiation 1 (MyoD) and the progression of the myogenic program.[16] Depletion of FoxO3 results in a differentiation deficit that can be rescued by the administration of T3, highlighting the importance of this pathway in localized thyroid hormone activation.[16]

Wnt/β-catenin Signaling Pathway

In colon cancer cells, the Wnt/β-catenin signaling pathway directly regulates deiodinase expression. D3 has been identified as a direct transcriptional target of the β-catenin/TCF complex.[21] Elevated β-catenin levels in intestinal tumors lead to increased D3 expression, which in turn reduces intracellular T3 levels, promoting cell proliferation. Attenuation of β-catenin signaling reduces D3 and induces D2, thereby increasing T3-dependent transcription and promoting cell differentiation.[21]

Experimental Protocols

Measurement of Deiodinase Activity

This highly sensitive method measures the release of radioactive iodide (¹²⁵I⁻) from a radiolabeled substrate.

-

Tissue Homogenization: Tissues are homogenized in a buffer (e.g., 0.25 M sucrose, 1 mM EDTA in PBS) on ice.

-

Incubation: A fixed amount of protein from the tissue homogenate is incubated in a reaction mixture containing a radiolabeled substrate (e.g., [3',5'-¹²⁵I]rT3 for D1 activity), a thiol cofactor such as dithiothreitol (B142953) (DTT), and buffer at 37°C.[22]

-

Reaction Termination: The reaction is stopped by adding an ice-cold solution, such as 5% bovine serum albumin (BSA).[22]

-

Separation: Protein-bound ¹²⁵I-iodothyronines are precipitated with trichloroacetic acid. The released ¹²⁵I⁻ in the supernatant is then separated from the unreacted substrate using chromatography (e.g., thin-layer chromatography).[23][24]

-

Quantification: The amount of released ¹²⁵I⁻ is quantified using a gamma counter or phosphorimaging, and the enzyme activity is calculated.[23]

This method provides a safer alternative to radiometric assays by measuring the concentration of non-radioactive iodide.

-

Enzyme Reaction: The deiodinase reaction is carried out as described above but with a non-radiolabeled substrate (e.g., rT3 for D1).

-

Sandell-Kolthoff Reaction: The assay is based on the iodide-catalyzed reduction of cerium(IV) to cerium(III) by arsenite(III). The yellow color of cerium(IV) fades as it is reduced, and the change in absorbance is measured spectrophotometrically (typically at 405-420 nm).[12][25]

-

Quantification: The rate of color change is proportional to the iodide concentration, which reflects the deiodinase activity.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the quantification of rT3 in biological samples.[2][17][26]

-

Sample Preparation:

-

Protein Precipitation: Proteins in serum or plasma samples are precipitated using a reagent like zinc chloride followed by an organic solvent such as methanol (B129727) or acetonitrile.

-

Liquid-Liquid Extraction: rT3 is then extracted from the supernatant using an immiscible organic solvent (e.g., ethyl acetate).[2][17]

-

Reconstitution: The organic layer is evaporated, and the residue is reconstituted in a mobile phase-compatible solvent.[17]

-

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where rT3 is separated from other thyroid hormones and interfering substances on a reverse-phase column (e.g., C18).[27]

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. rT3 is ionized (typically by electrospray ionization), and specific precursor-to-product ion transitions are monitored (e.g., m/z 652→508 for rT3) for highly selective and sensitive quantification.[27]

Conclusion

The deiodinase enzymes, particularly D1 and D3, are the central regulators of rT3 metabolism. D3 is the primary producer of rT3 from T4, while D1 is the main enzyme responsible for its clearance. The intricate regulation of deiodinase expression by various signaling pathways allows for precise, tissue-specific modulation of thyroid hormone activity. A thorough understanding of these enzymatic processes and their regulation is paramount for the development of therapeutic strategies targeting thyroid hormone signaling in a variety of disease states. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of deiodinase function and rT3 metabolism.

References

- 1. The deiodinases and the control of intracellular thyroid hormone signaling during cellular differentiation [agris.fao.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. scilit.com [scilit.com]

- 4. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Repair-Related Activation of Hedgehog Signaling in Stromal Cells Promotes Intrahepatic Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular and Molecular Basis of Deiodinase-Regulated Thyroid Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. The FoxO3/type 2 deiodinase pathway is required for normal mouse myogenesis and muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thyroid method 4a: Deiodinase 1 activity based on Sandell-Kolthoff reaction | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 13. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The FoxO3/type 2 deiodinase pathway is required for normal mouse myogenesis and muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Sequential deiodination of thyroxine in human thyroid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Deiodination of T4 to T3 and rT3 by microsomes from normal human thyroid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. β-Catenin regulates deiodinase levels and thyroid hormone signaling in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. indico.fjfi.cvut.cz [indico.fjfi.cvut.cz]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 26. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 27. jsbms.jp [jsbms.jp]

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of 3,3',5'-Triiodothyronine (T3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',5'-triiodothyronine (T3), the most potent form of thyroid hormone, plays a critical role in regulating metabolism, growth, and development. Its biological activity is intrinsically linked to its unique three-dimensional structure and stereochemical properties. This technical guide provides a comprehensive analysis of the molecular architecture of T3, including detailed quantitative data on its bond lengths, bond angles, and dihedral angles. We delve into the nuances of its stereochemistry, exploring the chiral center at the alpha-carbon and the phenomenon of atropisomerism arising from hindered rotation around the diphenyl ether bond. Furthermore, this guide outlines detailed experimental protocols for the elucidation of these structural features, primarily focusing on X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Finally, we present key signaling pathways and experimental workflows in a visually intuitive format using Graphviz diagrams, offering a deeper understanding of T3's mechanism of action and the methodologies used to investigate it.

Molecular Structure of 3,3',5'-Triiodothyronine (T3)

3,3',5'-triiodothyronine is a derivative of the amino acid tyrosine. Its structure is characterized by a diphenyl ether linkage between two phenyl rings, with three iodine atoms attached at the 3, 3', and 5' positions. An alanine (B10760859) side chain is attached to the inner ring (the one without the 3'-iodine).

Chemical and Physical Properties

A summary of the key chemical and physical properties of L-3,3',5'-triiodothyronine is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |

| Chemical Formula | C₁₅H₁₂I₃NO₄ | [1][2] |

| Molecular Weight | 650.97 g/mol | [1][2] |

| CAS Number | 6893-02-3 | |

| Appearance | White to light tan solid | |

| Melting Point | 236-237 °C (decomposes) | |

| Solubility | Sparingly soluble in water, soluble in dilute acids and bases |

Quantitative Structural Data

Table 2: Selected Bond Lengths, Bond Angles, and Dihedral Angles of Thyroid Hormones and Related Compounds

| Feature | Measurement | Compound | Reference |

| Dihedral Angle (φ) C5-C4-O4-C1' | 8° and -6° (for two conformers) | Reverse T3 | [1] |

| Dihedral Angle (φ') C4-O4-C1'-C6' | 86° and 87° (for two conformers) | This compound | [1] |

| Inter-ring C-O-C angle | Approximately 120° ± 3° | L-Thyroxine | [3] |

| Angle between phenyl ring normals | 82° | T3 | [2] |

Note: The data for this compound is presented as an approximation for the general conformation of triiodothyronines. The diphenyl ether conformation of T3 is described as "twist-skewed," in contrast to the "anti-skewed" conformation of this compound.[1]

Stereochemistry of 3,3',5'-Triiodothyronine

The stereochemistry of T3 is a critical determinant of its biological activity and involves two key aspects: the chirality of the alanine side chain and the phenomenon of atropisomerism.

Chirality at the Alpha-Carbon

The alpha-carbon of the alanine side chain is a chiral center, giving rise to two enantiomers: L-3,3',5'-triiodothyronine and D-3,3',5'-triiodothyronine. The naturally occurring and biologically active form is the L-enantiomer.

Atropisomerism

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond. In the case of T3, the bulky iodine atoms on the phenyl rings hinder free rotation around the C-O-C ether linkage. This restricted rotation gives rise to stable, non-interconvertible conformers known as atropisomers.

The conformation of the diphenyl ether moiety is crucial for receptor binding. The two main conformations are termed "cisoid" and "transoid," referring to the position of the 3'-iodine relative to the inner ring. Computational studies are often employed to calculate the rotational energy barrier of the diphenyl ether bond in thyroid hormones to understand the stability of these atropisomers.

Experimental Protocols

The determination of the molecular structure and stereochemistry of T3 relies on sophisticated analytical techniques. Below are detailed methodologies for the key experiments.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of molecules.

Methodology:

-

Crystallization:

-

Dissolve highly purified L-3,3',5'-triiodothyronine in a suitable solvent system (e.g., a mixture of ethanol (B145695) and water).

-

Employ vapor diffusion (hanging drop or sitting drop) or slow evaporation methods to grow single crystals of sufficient size and quality. This process can be lengthy and requires careful optimization of conditions such as temperature, pH, and precipitant concentration.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the mounted crystal in a stream of monochromatic X-rays, typically from a synchrotron source or a rotating anode generator.

-

Rotate the crystal and collect diffraction data over a wide range of angles using a detector (e.g., a CCD or CMOS detector).

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

-

Build a molecular model into the electron density map using software such as Coot.

-

Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data using programs like SHELXL or Phenix until the model converges and provides the best fit to the data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, aiding in structure elucidation and conformational analysis in solution.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount (typically 1-10 mg) of L-3,3',5'-triiodothyronine in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) to a final concentration of approximately 1-10 mM.

-

Transfer the solution to a high-precision NMR tube.

-

-

Data Acquisition:

-

Place the NMR tube in the magnet of a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Acquire a series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

-

¹H NMR: Provides information about the number and types of protons and their neighboring protons.

-

¹³C NMR: Provides information about the carbon skeleton.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

-

-

-

Data Analysis:

-

Process the raw NMR data (Fourier transformation, phasing, and baseline correction).

-

Assign the chemical shifts of all protons and carbons in the molecule by analyzing the correlations observed in the 2D spectra.

-

Analyze coupling constants and Nuclear Overhauser Effect (NOE) data to determine the conformation of the molecule in solution.

-

Signaling Pathways and Experimental Workflows

The biological effects of T3 are mediated through its interaction with nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. T3 also elicits rapid, non-genomic effects through interactions with membrane receptors.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway of T3 involves the regulation of gene expression.

Caption: Genomic signaling pathway of 3,3',5'-triiodothyronine (T3).

Non-Genomic Signaling Pathway

T3 can also initiate rapid signaling events from the plasma membrane.

Caption: Non-genomic signaling pathway of T3 initiated at the plasma membrane.

Experimental Workflow: Co-Immunoprecipitation to Study TR-Cofactor Interaction

Co-immunoprecipitation (Co-IP) is a technique used to study protein-protein interactions. This workflow demonstrates its use in identifying proteins that interact with the thyroid hormone receptor in a T3-dependent manner.

Caption: Co-immunoprecipitation workflow for TR-cofactor interaction analysis.

Experimental Workflow: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of proteins to specific DNA sequences, such as the binding of the TR/RXR heterodimer to a Thyroid Hormone Response Element (TRE).

Caption: Electrophoretic Mobility Shift Assay (EMSA) workflow for TR-TRE binding.

Conclusion

The molecular structure and stereochemistry of 3,3',5'-triiodothyronine are intricately linked to its potent biological activities. A thorough understanding of its three-dimensional conformation, including the nuances of its chirality and atropisomerism, is paramount for researchers and professionals in the fields of endocrinology, medicinal chemistry, and drug development. The experimental protocols and workflows detailed in this guide provide a robust framework for the investigation of T3 and its interactions with biological systems. The continued application of these techniques will undoubtedly lead to further insights into the physiological and pathophysiological roles of thyroid hormones and pave the way for the design of novel therapeutic agents targeting the thyroid hormone signaling pathways.

References

- 1. The crystal structure of a major metabolite of thyroid hormone: 3,3',5'-triiodo-L-thyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triiodothyronine: the 3'iodine is proximal to the -ring in crystal structure conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Analysis of the Structural Relationship between Thyroid Hormone-Signaling Disruption and Polybrominated Diphenyl Ethers: Potential Implications for Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]

Reverse T3: An In-depth Technical Guide on the Inactive Thyroid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reverse triiodothyronine (rT3) has long been considered a metabolically inert byproduct of thyroxine (T4) metabolism. However, its physiological role is a subject of ongoing research, with evidence suggesting it may act as a crucial regulator of thyroid hormone activity, particularly in states of illness and stress. This technical guide provides a comprehensive overview of the physiological function of rT3, detailing its synthesis, metabolism, and proposed mechanisms of action. We present quantitative data on rT3 levels in various physiological and pathological conditions, offer detailed experimental protocols for its measurement, and visualize key pathways and workflows to facilitate a deeper understanding of this enigmatic thyroid hormone metabolite.

Introduction

The thyroid gland primarily secretes thyroxine (T4), which is considered a prohormone. The biological activity of thyroid hormones is predominantly mediated by triiodothyronine (T3), which is formed by the removal of an iodine atom from the outer ring of T4 by deiodinase enzymes.[1] Concurrently, T4 can be converted to reverse T3 (rT3) through the removal of an iodine atom from its inner ring, a reaction catalyzed by type 3 deiodinase (D3).[2][3] While T3 is the biologically active hormone that binds to nuclear thyroid hormone receptors (TRs) to regulate gene expression, rT3 is largely considered metabolically inactive.[2][4]

The primary physiological role attributed to rT3 is that of a metabolic brake, acting as a homeostatic mechanism to conserve energy during periods of significant physiological stress, such as critical illness, starvation, or major surgery.[5][6] In such conditions, the body shunts T4 metabolism away from the production of active T3 and towards the generation of inactive rT3.[2][6] This is achieved by downregulating the activity of activating deiodinases (D1 and D2) and upregulating the inactivating deiodinase (D3).[3] It is hypothesized that rT3 competes with T3 for binding to thyroid hormone receptors, thereby antagonizing the effects of the active hormone at a cellular level.[1] While the clinical utility of measuring rT3 levels remains a topic of debate, its consistent elevation in non-thyroidal illness (euthyroid sick syndrome) suggests a significant role in the body's adaptive response to stress.[4][6]

Quantitative Data on this compound Levels

Serum concentrations of this compound can vary significantly depending on the physiological state of the individual. The following tables summarize quantitative data from various studies, providing a comparative overview of rT3 levels in healthy individuals and in different pathological conditions.

| Population | Mean rT3 Concentration (ng/dL) | Range (ng/dL) | Notes | Reference |

| Healthy Adults | 41 ± 10 | 8-25 | Normal physiological range. | [7] |

| Healthy Adults | Not specified | 10-24 | Considered a normal reference range. | [5] |

| Hyperthyroid Patients | 103 ± 49 | Not specified | Significantly higher than in healthy individuals. | [4] |

| Hypothyroid Patients | 19 ± 9 | Not specified | Significantly lower than in healthy individuals. | [4] |

| Critically Ill Patients (Survivors) | Not specified | Not specified | 59.2% of patients had increased rT3. | [8][9] |

| Critically Ill Patients (Non-survivors) | Not specified | Not specified | 69.3% of patients had increased rT3. | [8][9] |

| Euthyroid Sick Syndrome | Not specified | 0.57 - 1.92 | Different cut-off points for diagnosis and mortality prediction. | [10] |

| Starvation (Obese Subjects) | Increased by 69% from baseline | Not specified | Demonstrates the effect of caloric restriction on rT3 levels. | [11] |

| Anorexia Nervosa Patients | 80.7 | 53.6 - 105.8 | Reflects a state of severe caloric deprivation. | [12] |

Table 1: Serum this compound Concentrations in Various Conditions. This table presents a summary of serum rT3 levels across different health states. The data highlights the significant elevation of rT3 in hyperthyroidism and critical illness, and its reduction in hypothyroidism.

Experimental Protocols

Accurate measurement of this compound is crucial for research and clinical investigation. The following sections detail the methodologies for the two most common analytical techniques: Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Measurement of this compound by Radioimmunoassay (RIA)

Principle: This method is based on the competitive binding of a known quantity of radiolabeled rT3 and the rT3 in a patient's serum to a limited number of binding sites on a specific anti-rT3 antibody. The amount of radiolabeled rT3 bound to the antibody is inversely proportional to the concentration of unlabeled rT3 in the sample.

Detailed Methodology:

-

Sample Preparation:

-

Collect whole blood in a serum separator tube.

-

Allow the blood to clot at room temperature for 30-60 minutes.

-

Centrifuge at 1000-1300 x g for 15 minutes.

-

Carefully aspirate the serum and transfer it to a clean polypropylene (B1209903) tube. Samples can be stored at 2-8°C for up to 7 days or frozen at -20°C for longer-term storage.

-

-

Assay Procedure:

-

Pipette 100 µL of standards, controls, and patient samples into appropriately labeled tubes.

-

Add 1.0 mL of ¹²⁵I-labeled rT3 to each tube.

-

Add 100 µL of rT3 antiserum to each tube.

-

Vortex the tubes and incubate for 2 hours at 37°C.

-

Add 500 µL of precipitating reagent to each tube.

-

Vortex and incubate for 20 minutes at room temperature.

-

Centrifuge for 15 minutes at 1500 x g.

-

Decant the supernatant.

-

Measure the radioactivity of the precipitate in a gamma counter for at least one minute.

-

-

Data Analysis:

-

Calculate the average counts per minute (CPM) for each set of duplicates.

-

Construct a standard curve by plotting the percentage of bound radiolabeled rT3 as a function of the rT3 concentration of the standards.

-

Determine the rT3 concentration in patient samples by interpolating their percentage of bound radiolabeled rT3 from the standard curve.

-

Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This highly specific and sensitive method involves the chromatographic separation of rT3 from other thyroid hormones and interfering substances, followed by its detection and quantification using a tandem mass spectrometer.

Detailed Methodology:

-

Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

-

To 100 µL of serum, add an internal standard (e.g., ¹³C₆-rT3).

-

Precipitate proteins by adding 200 µL of acetonitrile. Vortex and centrifuge.

-

Transfer the supernatant to a new tube and perform a liquid-liquid extraction with 1 mL of ethyl acetate.

-

Vortex and centrifuge.

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).[13]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the reconstituted sample into an LC system equipped with a C18 or Phenyl-Hexyl column.[13][14]

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

The gradient program should be optimized to achieve baseline separation of rT3 from T3 and T4.

-

-

Mass Spectrometric Detection:

-

Use a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for rT3 and its internal standard. For example, m/z 652 → 606 for rT3.

-

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of rT3 and the internal standard.

-

Calculate the ratio of the rT3 peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of rT3 in the samples from the calibration curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the role of this compound, the following diagrams, generated using the Graphviz DOT language, illustrate key biological pathways and experimental procedures.

Conclusion

This compound, while traditionally viewed as an inactive metabolite, plays a significant, albeit complex, role in the regulation of thyroid hormone signaling. Its increased production during times of physiological stress highlights its function as a key component of the body's adaptive mechanisms to conserve energy. For researchers and professionals in drug development, a thorough understanding of rT3 physiology is essential for the accurate interpretation of thyroid function tests in various clinical settings and for the development of novel therapeutic strategies that may target the deiodinase pathways. The methodologies and data presented in this guide offer a robust foundation for further investigation into the nuanced role of this compound in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. ccjm.org [ccjm.org]

- 3. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Can this compound Assay Be Employed to Guide T4 vs. T4/T3 Therapy in Hypothyroidism? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. verywellhealth.com [verywellhealth.com]

- 6. hormones.gr [hormones.gr]

- 7. T3, Reverse, LC/MS/MS - Cleveland HeartLab, Inc. [clevelandheartlab.com]

- 8. Thyroid Function, Reverse Triiodothyronine, and Mortality in Critically Ill Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thyroid Function, Reverse Triiodothyronine, and Mortality in Critically Ill Clinical Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. Effect of starvation on the production and peripheral metabolism of 3,3',5'-triiodothyronine in euthyroid obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thyroidpatients.ca [thyroidpatients.ca]

- 13. jsbms.jp [jsbms.jp]

- 14. Online SPE/LC-MS Method for the Rapid Analysis of Thyroid Hormones in Plasma [sigmaaldrich.com]

Reverse T3 as a Competitive Inhibitor of T3 Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormones are critical regulators of metabolism, growth, and development. The biologically active form, triiodothyronine (T3), exerts its effects primarily by binding to nuclear thyroid hormone receptors (TRs), which in turn modulate gene expression. Reverse T3 (rT3) is an isomer of T3, traditionally considered a biologically inactive metabolite of thyroxine (T4). However, the role of rT3 is a subject of ongoing research, with some evidence suggesting it may act as a competitive inhibitor at the T3 receptor, thereby modulating thyroid hormone signaling. This technical guide provides an in-depth analysis of the evidence for rT3 as a competitive inhibitor of T3 receptor binding, including quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Receptor Binding

The binding affinities of T3 and rT3 to thyroid hormone receptors are crucial for understanding their potential for competitive interaction. The following tables summarize the available quantitative data from various studies.

| Ligand | Receptor Source | Binding Affinity (Ka) | Reference |

| This compound | Rat Liver Plasma Membranes | 2.5 ± 0.4 x 10⁸ M⁻¹ | [1] |

| L-Thyroxine (T4) | Rat Liver Plasma Membranes | 1.7 ± 0.2 x 10⁹ M⁻¹ | [1] |

Table 1: Binding Affinities to Plasma Membrane Receptors. This table shows the association constants (Ka) of rT3 and T4 to receptors on rat liver plasma membranes. A higher Ka value indicates a stronger binding affinity.

| Ligand | Receptor Source | Relative Molar Excess for 50% Displacement of [¹²⁵I]T3 | Reference |

| This compound | Rat and Pork Liver Nuclear Extracts | 700 - 2150 times more than T3 |

Table 2: Competitive Binding to Nuclear Receptors. This table illustrates the significantly lower affinity of rT3 for nuclear T3 binding sites compared to T3 itself. A much higher concentration of rT3 is required to displace T3 from its nuclear receptors, suggesting weak competitive inhibition at this site.

Signaling Pathways

The classical mechanism of T3 action involves its entry into the cell, translocation to the nucleus, and binding to nuclear TRs to regulate gene transcription. The proposed competitive inhibition by rT3 would occur at the level of the nuclear receptor. However, evidence also points towards a non-genomic pathway for rT3 initiated at the plasma membrane.

Caption: T3 signaling and proposed rT3 inhibition pathways.

The diagram above illustrates two potential mechanisms of rT3 action. The dashed red lines depict the controversial hypothesis of competitive inhibition at the nuclear thyroid hormone receptor (TR). In this scenario, rT3 competes with T3 for binding to the TR, and the rT3-TR complex is unable to activate gene expression, thus acting as an antagonist. The solid green lines show a non-genomic pathway where rT3 binds to the plasma membrane receptor integrin αvβ3, initiating a signaling cascade that can influence cellular processes like proliferation.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity of a ligand (in this case, rT3) to its receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]T3) for binding to the receptor.

1. Preparation of Nuclear Extract:

-

Isolate nuclei from a suitable tissue source (e.g., rat liver) by homogenization and differential centrifugation.

-

Extract nuclear proteins containing the thyroid hormone receptors using a high-salt buffer (e.g., 0.4 M KCl).

-

Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., Bradford or BCA assay).

2. Competitive Binding Assay:

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM dithiothreitol, and 10% glycerol).

-

Reaction Setup: In microcentrifuge tubes, combine:

-

A fixed amount of nuclear extract.

-

A fixed concentration of [¹²⁵I]T3 (typically near its Kd).

-

Increasing concentrations of unlabeled rT3 (the competitor).

-

For non-specific binding control, a set of tubes with a large excess of unlabeled T3.

-

-

Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

3. Separation of Bound and Free Ligand:

-

Use a filter-binding assay. Rapidly filter the incubation mixture through a glass fiber filter that has been pre-soaked in a buffer containing polyethyleneimine to reduce non-specific binding.

-

The receptor-bound radioligand will be retained on the filter, while the free radioligand will pass through.

-

Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Subtract the non-specific binding from the total binding to obtain specific binding for each concentration of the competitor.

-

Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of rT3 that inhibits 50% of the specific binding of [¹²⁵I]T3).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Gene Expression Assay

This protocol is designed to assess the functional consequence of rT3's interaction with the T3 signaling pathway by measuring its effect on the expression of T3-responsive genes.

1. Cell Culture and Treatment:

-

Culture a cell line known to express thyroid hormone receptors and respond to T3 (e.g., HepG2 cells).

-

Seed the cells in appropriate culture plates and allow them to attach and grow to a suitable confluency.

-

Treat the cells with:

-

Vehicle control (e.g., DMSO).

-

T3 alone (at a concentration known to induce a significant response).

-

rT3 alone (at various concentrations).

-

T3 in the presence of increasing concentrations of rT3.

-

-

Incubate the cells for a sufficient period to allow for changes in gene expression (e.g., 24-48 hours).

2. RNA Isolation and Quantification:

-

Harvest the cells and isolate total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

Assess the quality and quantity of the isolated RNA using spectrophotometry and/or gel electrophoresis.

3. Reverse Transcription and Quantitative PCR (RT-qPCR):

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

-

Perform qPCR using primers specific for a known T3-responsive gene (e.g., deiodinase 1 or hairless) and a housekeeping gene for normalization (e.g., GAPDH or β-actin).

-

Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect the amplification of the target genes.

4. Data Analysis:

-

Calculate the relative expression of the target gene in each treatment group compared to the vehicle control, after normalizing to the housekeeping gene, using the ΔΔCt method.

-

Analyze the data to determine if rT3 alone has any effect on gene expression and if it can inhibit the T3-induced gene expression in a dose-dependent manner.

Logical Relationship: Competitive Inhibition

The concept of competitive inhibition is fundamental to understanding the potential interaction between rT3 and T3 at the receptor level.

Caption: Logical diagram of competitive inhibition.

This diagram illustrates that both the agonist (T3) and the competitive inhibitor (rT3) can bind to the same receptor. When the agonist binds, it forms an active complex that elicits a biological response. When the competitive inhibitor binds, it forms an inactive complex and prevents the agonist from binding, thereby blocking the biological response. The level of inhibition depends on the relative concentrations and binding affinities of the agonist and the inhibitor.

Conclusion

The available evidence suggests that this compound has a significantly lower affinity for nuclear thyroid hormone receptors compared to T3. While the high concentrations of rT3 required to displace T3 make a potent competitive inhibitory role at the nuclear level less likely under normal physiological conditions, it cannot be entirely ruled out in situations where rT3 levels are pathologically elevated. Furthermore, the discovery of non-genomic signaling pathways for rT3, such as through the integrin αvβ3 receptor, opens up new avenues for understanding its potential biological roles. Further research, utilizing the detailed experimental protocols outlined in this guide, is necessary to fully elucidate the complex interplay between rT3 and T3 signaling and its implications for health and disease. This will be crucial for the development of novel therapeutic strategies targeting the thyroid hormone system.

References

The Biological Significance of the T3/Reverse T3 Ratio: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ratio of triiodothyronine (T3) to reverse triiodothyronine (rT3) is emerging as a critical biomarker for assessing the peripheral conversion of thyroid hormones and overall metabolic status. While T3 is the biologically active thyroid hormone that regulates metabolism at a cellular level, rT3 is its inactive isomer.[1][2] The T3/rT3 ratio provides a more nuanced view of thyroid function than standard thyroid tests, particularly in the context of non-thyroidal illness syndrome (NTIS), also known as euthyroid sick syndrome.[2][3][4] In conditions of physiological stress, such as critical illness, starvation, or chronic stress, the peripheral conversion of thyroxine (T4) shifts, favoring the production of rT3 over T3.[5][6] This guide delves into the core biological significance of the T3/rT3 ratio, presenting quantitative data, detailing experimental protocols for its measurement, and visualizing the intricate signaling pathways involved.

Biosynthesis and Metabolism of T3 and Reverse T3

The thyroid gland primarily secretes T4, which acts as a prohormone.[2] The biological activity of thyroid hormone is predominantly mediated by T3, with most T3 being generated through the peripheral deiodination of T4.[7] This conversion is catalyzed by a family of selenoenzymes known as deiodinases.[8][9]

-

Type 1 and Type 2 Deiodinases (D1 and D2) are responsible for the "activating" pathway, removing an iodine atom from the outer ring of T4 to produce the metabolically active T3.[8][10] D1 is primarily found in the liver, kidneys, and thyroid, while D2 is expressed in the central nervous system, pituitary, and brown adipose tissue.[7][10]

-

Type 3 Deiodinase (D3) catalyzes the "inactivating" pathway, removing an iodine atom from the inner ring of T4 to produce the inactive rT3.[8][11] D3 plays a crucial role in protecting tissues from excessive thyroid hormone exposure, particularly during fetal development.[8][11]

Under normal physiological conditions, there is a balanced conversion of T4 to both T3 and rT3. However, during times of stress, illness, or caloric restriction, the activity of D1 and D2 can be downregulated, while D3 activity is often upregulated.[2][8] This enzymatic shift leads to decreased production of active T3 and a concurrent increase in the production of inactive rT3, thereby lowering the T3/rT3 ratio.[2] This alteration is believed to be a protective mechanism to conserve energy during periods of physiological stress.[6][12]

Figure 1: Peripheral Conversion of Thyroxine (T4).

The T3/Reverse T3 Ratio as a Key Metabolic Biomarker

The T3/rT3 ratio is a valuable tool for assessing peripheral thyroid hormone conversion and the overall metabolic state of an individual.[2] A low T3/rT3 ratio often signifies a shift towards energy conservation, even when standard thyroid function tests (TSH, T4) are within the normal range.[1][13]

Clinical Significance in Non-Thyroidal Illness Syndrome (NTIS)

NTIS is characterized by abnormal thyroid function tests in patients with acute or chronic systemic illnesses, without pre-existing thyroid disease.[3][4][14] A hallmark of NTIS is a low serum T3 level accompanied by an elevated rT3 level, resulting in a significantly decreased T3/rT3 ratio.[3][4][14] This syndrome is prevalent in intensive care unit (ICU) patients and is associated with a poorer prognosis.[2][3] The degree of reduction in the T3/rT3 ratio has been shown to correlate with the severity of the illness and mortality.[3]

Quantitative Data on T3/Reverse T3 Ratios

The following table summarizes typical values for T3, rT3, and the calculated T3/rT3 ratio in various physiological and pathological states. It is important to note that reference ranges can vary between laboratories and methodologies.

| Condition | Typical Free T3 (pg/mL) | Typical this compound (ng/dL) | Typical T3/rT3 Ratio* |

| Healthy Euthyroid Adult | 2.5 - 4.5 | 10 - 24 | > 0.20 (or >20 when pg/mL is divided by ng/dL) |

| Hyperthyroidism | > 4.5 | Often elevated[15][16] | Variable, can be elevated |

| Hypothyroidism | < 2.5 | Often decreased[15][17] | Variable, can be low |

| Non-Thyroidal Illness Syndrome (NTIS) | < 2.5 | > 24 | Significantly < 0.20 |

| Chronic Stress/Caloric Restriction | Low-normal to low | Elevated | Decreased |

*Note: The T3/rT3 ratio is often calculated using free T3 in pg/mL and rT3 in ng/dL. Some sources suggest an optimal ratio of ≥20 in these units.[13][18] A ratio below 10 is often considered indicative of increased rT3 production.[19]

Cellular Signaling Pathways

T3 exerts its biological effects primarily through binding to nuclear thyroid hormone receptors (TRs), which then regulate gene expression.[20][21] rT3, on the other hand, is considered biologically inactive and may act as a competitive inhibitor at the receptor level, effectively blocking the action of T3.[5][22][23]

T3 Genomic Signaling Pathway

The canonical signaling pathway for T3 involves the following steps:

-

Cellular Entry: T3 enters the target cell via specific membrane transporters.[20]

-

Nuclear Translocation: T3 moves into the nucleus.

-

Receptor Binding: T3 binds to its nuclear receptor (TRα or TRβ).[20][21]

-

Heterodimerization: The T3-TR complex forms a heterodimer with the retinoid X receptor (RXR).[21]

-

DNA Binding: This heterodimer binds to specific DNA sequences known as thyroid response elements (TREs) located in the promoter regions of target genes.[21]

-

Transcriptional Regulation: The binding of the T3-TR-RXR complex to the TRE modulates the transcription of target genes, leading to changes in protein synthesis and cellular metabolism.[20][21]

Figure 2: Genomic Signaling Pathway of T3.

Experimental Methodologies

Accurate quantification of T3 and rT3 is crucial for the clinical and research utility of the T3/rT3 ratio. The two primary methods employed are radioimmunoassay (RIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Radioimmunoassay (RIA)

RIA is a traditional and widely used method for measuring hormone concentrations.

Protocol Outline for T3/rT3 RIA:

-

Sample Preparation: Serum samples are collected from patients.

-

Competitive Binding: A known quantity of radioactively labeled T3 or rT3 (e.g., with ¹²⁵I) is mixed with the patient's serum sample and a specific antibody against the hormone. The labeled hormone competes with the unlabeled hormone in the sample for binding sites on the antibody.[17][24]

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.[24][25]

-

Separation: The antibody-bound hormone is separated from the free (unbound) hormone.[25]

-

Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.[24]

-

Quantification: The concentration of the hormone in the patient's sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of the hormone.[24]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered a more modern and highly specific method for hormone quantification, capable of distinguishing between structurally similar molecules like T3 and rT3.[26][27]

Protocol Outline for T3/rT3 LC-MS/MS:

-

Sample Preparation:

-

Protein Precipitation: Proteins in the serum sample are precipitated, often using a solvent like methanol.[28][29]

-

Liquid-Liquid Extraction: The hormones are extracted from the remaining sample using an organic solvent.[28][29]

-

An internal standard (e.g., ¹³C-labeled rT3) is added to the sample for accurate quantification.[27]

-

-

Liquid Chromatography (LC) Separation: The extracted sample is injected into an LC system. A reversed-phase column separates T3, rT3, and other components based on their physicochemical properties.[28][29]

-

Mass Spectrometry (MS/MS) Detection:

-

Ionization: The separated molecules are ionized, typically using electrospray ionization (ESI).[27]

-

Mass Analysis: The ionized molecules are passed through a tandem mass spectrometer. The first mass analyzer selects the precursor ion (the ionized hormone of interest), which is then fragmented. The second mass analyzer detects specific product ions. This process, known as selected reaction monitoring (SRM), provides high specificity and sensitivity.[27]

-

-

Data Analysis: The concentration of T3 and rT3 is determined by comparing the peak areas of the sample to those of a calibration curve and normalizing to the internal standard.[27]

Figure 3: Experimental Workflow for LC-MS/MS Measurement of T3/rT3.

Conclusion and Future Directions

The T3/rT3 ratio serves as a more dynamic and informative indicator of cellular thyroid status and metabolic adaptation than traditional thyroid function tests alone. Its utility is particularly evident in the assessment of critically ill patients, where it can provide prognostic information. For researchers and drug development professionals, understanding the nuances of the T3/rT3 ratio is crucial for interpreting preclinical and clinical data, especially in studies involving metabolic diseases, critical care, and endocrinology.

Future research should focus on standardizing the T3/rT3 ratio measurement across different laboratory platforms and further elucidating the precise molecular mechanisms through which rT3 may antagonize T3 action. Investigating therapeutic interventions aimed at modulating deiodinase activity to restore a more favorable T3/rT3 balance in conditions like NTIS represents a promising avenue for drug development.

References

- 1. tendwellhealth.com [tendwellhealth.com]

- 2. Free T3/Reverse T3 Ratio | Rupa Health [rupahealth.com]

- 3. New Insights toward the Acute Non-Thyroidal Illness Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Non-Thyroidal Illness Syndrome - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. drstemcellsthailand.com [drstemcellsthailand.com]

- 7. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ccjm.org [ccjm.org]

- 9. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]

- 10. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Type 3 Deiodinase and Consumptive Hypothyroidism: A Common Mechanism for a Rare Disease [frontiersin.org]

- 12. verywellhealth.com [verywellhealth.com]

- 13. optimaldx.com [optimaldx.com]

- 14. Euthyroid Sick Syndrome: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 15. A radioimmunoassay for 3,3',5'-L-triiodothyronine (this compound): assessment of thyroid gland content and serum measurements in conditions of normal and altered thyroidal economy and following administration of thyrotropin releasing hormone (TRH) and thyrotropin (TSH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radioimmunoassay for 3,3',5'-triiodo-L-thyronine in unextracted serum: method and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A radioimmunoassay for measurement of 3,3',5'-triiodothyronine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. intercoastalhealth.com [intercoastalhealth.com]

- 19. neuroendocrinology.org [neuroendocrinology.org]

- 20. academic.oup.com [academic.oup.com]

- 21. academic.oup.com [academic.oup.com]

- 22. This compound and Thyroid Dysfunction | Naturopath — Niki Cleuet [nikicleuet.com]

- 23. tpauk.com [tpauk.com]

- 24. ibl-america.com [ibl-america.com]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. lcms.cz [lcms.cz]

- 27. jsbms.jp [jsbms.jp]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. documents.thermofisher.com [documents.thermofisher.com]

The Ebb and Flow of Thyroid Metabolism: A Technical Guide to Reverse T3 Regulation Under Physiological Stress

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the intricate regulation of reverse triiodothyronine (rT3) in response to physiological stress. This document outlines the core molecular mechanisms, presents quantitative data on hormonal shifts, provides detailed experimental methodologies, and visualizes key signaling pathways.

Physiological stress, encompassing a wide range of conditions from critical illness and major surgery to fasting and systemic inflammation, triggers a complex and highly regulated adaptive response within the body. A key component of this response is the alteration of thyroid hormone metabolism, most notably characterized by a decrease in the active hormone triiodothyronine (T3) and a concurrent increase in its inactive isomer, reverse T3 (rT3). This phenomenon, often referred to as Non-Thyroidal Illness Syndrome (NTIS) or Euthyroid Sick Syndrome, represents a crucial energy-conserving mechanism. Understanding the molecular underpinnings of rT3 regulation is paramount for developing therapeutic strategies in critical care and other stress-related pathologies.

The Central Role of Deiodinases in rT3 Production

The peripheral metabolism of the prohormone thyroxine (T4) is principally controlled by a family of selenoenzymes known as deiodinases. These enzymes, through the removal of specific iodine atoms, dictate the balance between activating and inactivating pathways of thyroid hormone signaling.

-

Type 1 Deiodinase (D1): Primarily located in the liver, kidneys, and thyroid gland, D1 is capable of both outer ring deiodination (activating) and inner ring deiodination (inactivating). A key function of D1 is the clearance of rT3 from circulation. During physiological stress, the expression and activity of D1 are significantly suppressed, leading to reduced rT3 clearance and contributing to its elevated serum levels.

-

Type 2 Deiodinase (D2): Found in the brain, pituitary gland, and brown adipose tissue, D2 is an exclusively activating enzyme, converting T4 to T3.

-